

Application Notes and Protocols for Selexipagd6 Analysis

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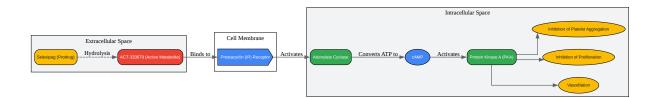
For Researchers, Scientists, and Drug Development Professionals

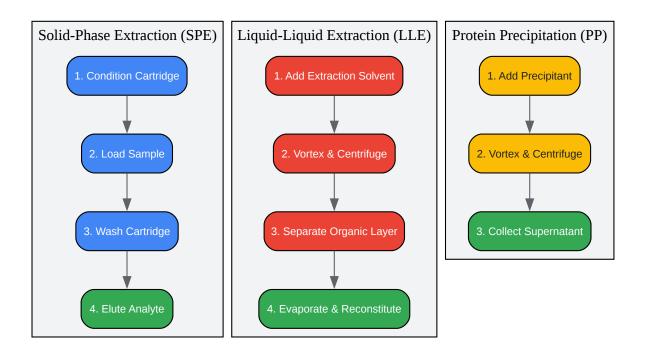
These application notes provide detailed methodologies for the sample preparation and analysis of **Selexipag-d6**, a deuterated internal standard for Selexipag, in biological matrices. The following protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation are designed to be used in conjunction with UPLC-MS/MS analysis.

Selexipag Signaling Pathway

Selexipag is a selective prostacyclin (IP) receptor agonist. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, ACT-333679, which is significantly more potent. The binding of ACT-333679 to the IP receptor on vascular smooth muscle cells initiates a signaling cascade that leads to vasodilation, inhibition of smooth muscle cell proliferation, and prevention of platelet aggregation. These effects counteract the pathological changes observed in pulmonary arterial hypertension (PAH).







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